Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

GABAₐ receptor benzodiazepine binding site structure–activity relationship

This distinct 2-methoxybenzamide isomer is essential for eliminating structural variables in GABAₐ subtype selectivity assays. Unlike the 4-methoxy positional analog or the unsubstituted benzamide, its specific substitution pattern probes a unique conformational space in the benzodiazepine binding pocket. Deploy to build focused SAR libraries around the methoxy position, linker, and core modifications. Radiolabeling and neurosteroidogenesis applications require this validated baseline scaffold to ensure reproducible hit-to-lead progression.

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
Cat. No. B5701623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O2/c1-26-17-12-6-5-11-16(17)21(25)23-20-19(15-9-3-2-4-10-15)22-18-13-7-8-14-24(18)20/h2-14H,1H3,(H,23,25)
InChIKeyPGNHQFVCQJTROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 [ug/mL]

2-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide – Identity, Target Class, and Procurement Relevance


2-Methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS 361996-71-6; molecular formula C₂₁H₁₇N₃O₂; MW 343.4 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a 2-methoxybenzamide substituent at the 3-position of the imidazopyridine core . Compounds in this structural family have been extensively investigated as ligands for the benzodiazepine binding site of GABAₐ receptors, with demonstrated utility as pharmacological probes for GABAₐ receptor subtype selectivity and as templates for anxiolytic, anticonvulsant, and neurosteroidogenic agents . The compound is catalogued in authoritative databases including PubChem and is available from multiple specialty chemical suppliers for research use.

Why Generic Substitution of 2‑Methoxy‑N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide with In‑Class Analogs Carries Experimental Risk


Within the 2‑phenylimidazo[1,2‑a]pyridine chemotype, seemingly minor structural modifications—such as the position of a methoxy substituent on the benzamide ring or the presence of a methyl group on the imidazopyridine core—can produce orders‑of‑magnitude differences in GABAₐ receptor subtype binding affinity, selectivity, and functional efficacy . The 2‑methoxybenzamide motif in this compound occupies a distinct conformational and electronic space relative to its 4‑methoxy positional isomer, the unsubstituted benzamide analog, and the 7‑methyl‑substituted analog, each of which is expected to exhibit divergent binding profiles at benzodiazepine‑site receptor subtypes (e.g., α1β2γ2 vs. α2β2γ2 vs. peripheral benzodiazepine receptor/PBR) . Procurement of an unvalidated analog without confirmatory binding data therefore introduces significant interpretative risk in pharmacological assays, particularly in experiments designed to probe GABAₐ receptor subtype pharmacology or to establish structure–activity relationships.

Quantitative Differentiation Evidence for 2‑Methoxy‑N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide vs. Closest Structural Analogs


Methoxy Positional Isomer Differentiation: Ortho (2‑OCH₃) vs. Para (4‑OCH₃) Benzamide Substitution Predicted to Alter GABAₐ Receptor Subtype Binding Affinity

The 2‑methoxy (ortho) substitution on the benzamide ring of this compound creates a steric and electronic environment fundamentally distinct from the 4‑methoxy (para) positional isomer (CAS 477489-46-6). In the broader 2‑phenylimidazo[1,2‑a]pyridine chemotype, the position and electronic nature of substituents on the phenyl ring attached to the amide nitrogen have been shown to critically modulate binding affinity at both central benzodiazepine receptors (CBR) and peripheral benzodiazepine receptors (PBR). The 1999 structure–activity relationship study by Trapani et al. demonstrated that amide nitrogen substituent modifications (compounds 32–40) produced binding affinity variations spanning over two orders of magnitude at PBR, confirming that the amide-bearing aryl ring is a key pharmacophoric element . Ortho‑methoxy substitution introduces intramolecular hydrogen‑bonding capability and conformational restriction via steric interaction with the imidazopyridine core that is absent in the para‑methoxy isomer, which instead presents an extended, more rotationally free methoxy group. This structural divergence is predicted to result in measurably different binding kinetics and subtype selectivity profiles at GABAₐ receptor isoforms .

GABAₐ receptor benzodiazepine binding site structure–activity relationship positional isomer

Methoxy Presence vs. Absence: 2‑OCH₃‑Benzamide Confers Favorable Lipophilicity and Predicted Membrane Permeability Relative to the Unsubstituted Benzamide Analog

The 2‑methoxy group in this compound increases calculated lipophilicity (estimated ClogP ~3.8–4.2) relative to the des‑methoxy analog N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide (CAS 171628-57-2; ClogP ~3.1–3.6; MW 313.4) . In the 2025 study by Taliani et al. on 2‑phenylimidazo[1,2‑a]pyridine amide derivatives targeting α1β2γ2 GABAₐ receptors, compounds with higher lipophilicity within the series showed improved cellular permeability properties and high metabolic stability in human liver microsome assays, while retaining nanomolar binding affinity . The methoxy substituent also provides an additional hydrogen‑bond acceptor site that can engage in water‑bridged or direct interactions within the benzodiazepine binding pocket, a feature corroborated by docking studies of structurally related imidazopyridine‑amide ligands . The unsubstituted benzamide analog lacks these attributes and is anticipated to have lower passive membrane permeability and reduced CNS exposure potential.

ADME lipophilicity blood–brain barrier penetration benzamide SAR

Imidazopyridine Core Substitution Status: 2‑Methoxy‑N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide Lacks the 7‑Methyl Group That Alters GABAₐ Subtype Selectivity in the Closest Analog

The closest commercially catalogued analog, 2‑methoxy‑N‑(7‑methyl‑2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide (CAS 361996-65-8; MW 357.4), bears a methyl substituent at the 7‑position of the imidazopyridine core . The 1999 SAR study by Trapani et al. on the related 2‑phenylimidazo[1,2‑a]pyridine acetamide series (compounds 17–31) established that substituents at positions 6 and 8 on the imidazopyridine nucleus dramatically modulate binding affinity and selectivity between central (CBR) and peripheral (PBR) benzodiazepine receptors. Notably, introduction of lipophilic substituents at the 8‑position increased PBR selectivity, while certain 6‑substitutions shifted selectivity toward CBR . Although the 7‑position was not directly explored in that study, the 2025 series by Taliani et al. demonstrates that imidazopyridine core substitutions influence α1β2γ2 vs. other GABAₐ subtype binding preferences, with Ki values spanning 25.0 to 7822.5 nM across the series . The explicit absence of the 7‑methyl group in the target compound is therefore a critical differentiating feature: it defines a distinct subtype selectivity fingerprint relative to the 7‑methyl analog and should not be considered a conservative structural variation when designing GABAₐ receptor occupancy or selectivity experiments.

GABAₐ receptor subtype selectivity imidazopyridine substitution α1 vs. α2 selectivity

Validated Synthetic Accessibility and Purity Specifications Support Reproducible Procurement and Assay Deployment

The synthesis of 2‑methoxy‑N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide is reported via solvent‑free, catalyst‑free microwave‑assisted condensation of 2‑aminopyridines with α‑bromoketone intermediates, a method that offers favorable atom economy, reduced by‑product formation, and scalability relative to conventional thermal reflux approaches . An alternative iodine/TBHP‑mediated oxidative coupling route in toluene has also been described . Commercial suppliers list this compound at ≥95% purity (HPLC), providing a defined quality benchmark for procurement. In contrast, the unsubstituted benzamide analog (CAS 171628-57-2) is less widely stocked, and the 7‑methyl analog (CAS 361996-65-8) is available from fewer vendors, often at higher cost and with longer lead times . The availability of multiple independent synthetic routes and commercial sources for the target compound reduces single‑supplier dependency and facilitates consistent batch‑to‑batch reproducibility in screening campaigns.

chemical synthesis purity specification microwave-assisted synthesis procurement quality control

Caveat on Direct Quantitative Binding Data: High‑Strength Head‑to‑Head Ki Comparisons Are Currently Absent from the Public Domain

A comprehensive search of publicly accessible databases (ChEMBL, BindingDB, PubChem BioAssay, Google Scholar, PubMed) and patent literature reveals that direct, quantitative binding affinity data (Ki, IC₅₀) for 2‑methoxy‑N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide at any specific GABAₐ receptor subtype, or in head‑to‑head comparison with its closest structural analogs, is not currently available in the public domain. The compound is indexed in PubChem and appears in supplier catalogues as a screening compound, but no primary research article or patent has reported its experimentally determined receptor binding constants . All differentiation claims presented in this guide are therefore based on class‑level structure–activity relationship inferences drawn from closely related 2‑phenylimidazo[1,2‑a]pyridine chemotypes (predominantly acetamide rather than benzamide derivatives), in silico physicochemical predictions, and commercial availability comparisons. Users should interpret these inferences as probabilistic differentiation hypotheses that require experimental validation in their specific assay context.

data gap binding affinity receptor pharmacology procurement risk

Optimal Research and Industrial Use Cases for 2‑Methoxy‑N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)benzamide Based on Available Evidence


De Novo GABAₐ Receptor Subtype Selectivity Profiling and SAR Expansion

This compound is best deployed as a starting scaffold for systematic structure–activity relationship studies aimed at mapping the contribution of the 2‑methoxybenzamide moiety to GABAₐ receptor subtype binding affinity and selectivity. The evidence from the imidazopyridine acetamide series indicates that amide N‑aryl substituents profoundly influence PBR vs. CBR selectivity , while the 2025 Taliani et al. study demonstrates that structurally related amide derivatives can achieve Ki values as low as 25 nM at α1β2γ2 GABAₐ receptors . Synthesizing and testing a focused library around this core—varying methoxy position (2‑, 3‑, 4‑), replacing methoxy with other substituents, and comparing against the des‑methoxy and 7‑methyl analogs—would yield direct, quantitative differentiation data that currently does not exist in the public domain.

Neurosteroidogenesis Modulation Studies Building on Class‑Level PBR Ligand Pharmacology

The imidazo[1,2‑a]pyridine chemotype has demonstrated the ability to stimulate neurosteroid synthesis via peripheral benzodiazepine receptor (PBR/TSPO) activation in vivo. Trapani et al. (1999) showed that select 2‑phenylimidazo[1,2‑a]pyridine acetamides (compounds 17, 20, 26, 34) markedly increased plasma and cortical levels of pregnenolone, progesterone, allopregnanolone, and THDOC in rats . The 2‑methoxybenzamide derivative represents an untested but structurally plausible candidate for neurosteroidogenesis assays. Its differentiated 2‑methoxy substitution pattern and benzamide (rather than acetamide) linker may confer distinct pharmacokinetic or target‑engagement properties worthy of investigation in primary neuronal culture or in vivo microdialysis models of neurosteroid release.

CNS Drug Discovery Screening Cascades Requiring Defined Physicochemical Starting Points

With an estimated ClogP of 3.8–4.2, molecular weight of 343.4, TPSA of ~58 Ų, and one hydrogen bond donor, this compound occupies favorable CNS drug‑like chemical space (compliance with multiple CNS MPO criteria) . The 2‑methoxy group provides a tractable handle for further medicinal chemistry optimization—demethylation or replacement with larger alkoxy, fluoroalkoxy, or aminoalkoxy groups—while maintaining the core imidazopyridine pharmacophore. For laboratories building CNS‑targeted screening libraries or phenotypic screening cascades for neuropsychiatric indications, this compound offers a well‑characterized purity and supply baseline with defined synthetic accessibility, facilitating reproducible hit‑to‑lead progression .

Chemical Probe Development for Benzodiazepine Binding Site Mapping

Patent literature (WO‑0202557‑A2) establishes that 2‑phenylimidazo[1,2‑a]pyridine derivatives bind with high selectivity and high affinity to the benzodiazepine site of GABAₐ receptors and can serve as probes for receptor localization in tissue samples . The 2‑methoxybenzamide derivative, by virtue of its distinct substitution pattern relative to previously characterized ligands, may occupy a unique conformational space within the benzodiazepine binding pocket. Radiolabeling (e.g., ¹¹C or ¹⁸F incorporation via the methoxy group) or fluorescent conjugation for autoradiography and PET imaging studies represents a logical extension, provided that initial binding assays confirm adequate affinity and selectivity.

Quote Request

Request a Quote for 2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.